Totarol Totarol Totarol is a diterpenoid. It has a role as a metabolite.
totarol is a natural product found in Podocarpus affinis, Podocarpus rumphii, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1822757-02-7
VCID: VC13334097
InChI: InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1
SMILES: CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
Molecular Formula: C20H30O
Molecular Weight: 286.5 g/mol

Totarol

CAS No.: 1822757-02-7

Cat. No.: VC13334097

Molecular Formula: C20H30O

Molecular Weight: 286.5 g/mol

* For research use only. Not for human or veterinary use.

Totarol - 1822757-02-7

Specification

CAS No. 1822757-02-7
Molecular Formula C20H30O
Molecular Weight 286.5 g/mol
IUPAC Name (4bS,8aS)-4b,8,8-trimethyl-1-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-2-ol
Standard InChI InChI=1S/C20H30O/c1-13(2)18-14-7-10-17-19(3,4)11-6-12-20(17,5)15(14)8-9-16(18)21/h8-9,13,17,21H,6-7,10-12H2,1-5H3/t17-,20+/m0/s1
Standard InChI Key ZRVDANDJSTYELM-FXAWDEMLSA-N
Isomeric SMILES CC(C)C1=C(C=CC2=C1CC[C@@H]3[C@@]2(CCCC3(C)C)C)O
SMILES CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O
Canonical SMILES CC(C)C1=C(C=CC2=C1CCC3C2(CCCC3(C)C)C)O

Introduction

Chemical Structure and Physicochemical Properties

Totarol (C20_{20}H30_{30}O) is a phenolic diterpene characterized by a fused tetracyclic structure with a hydroxyl group at position C-13 and an isopropyl substituent at C-14 . Its molecular weight is 284.479 g/mol, and it exhibits a melting point of 128–132°C and a boiling point of 346.1°C . The compound’s density is approximately 0.9 g/cm³, and its lipophilic nature contributes to its ability to penetrate bacterial cell membranes .

Table 1: Key Physicochemical Properties of Totarol

PropertyValue
Molecular FormulaC20_{20}H30_{30}O
Molecular Weight284.479 g/mol
Melting Point128–132°C
Boiling Point346.1°C at 760 mmHg
Density0.9 ± 0.1 g/cm³
Flash Point163.0 ± 15.1°C

The stereochemistry of totarol plays a critical role in its bioactivity. The (+)-enantiomer, the naturally occurring form, demonstrates potent antibacterial effects, while synthetic derivatives like totarol-19-carboxylic acid (C20_{20}H28_{28}O3_3) and its methyl ester (C21_{21}H30_{30}O3_3) have been explored for enhanced stability and solubility .

Discovery and Historical Context

Totarol was first observed in 1910 by Sir Thomas Hill Easterfield, who noted a crystalline substance on freshly planed Podocarpus totara timber . By 1915, Easterfield and J.C. McDowell had isolated the compound and proposed its name based on its tertiary alcohol group . Structural elucidation was completed in 1951 by Short and Wang, who identified the diterpenoid backbone through X-ray crystallography . Early studies focused on its role in the tree’s resistance to decay, but subsequent research revealed its broad antimicrobial potential .

Natural Occurrence and Distribution

While Podocarpus totara remains the primary source, totarol has been detected in other gymnosperms, including Podocarpus nagi and Rosmarinus officinalis (rosemary) . Its distribution correlates with species inhabiting regions with high microbial competition, suggesting an evolutionary role in plant defense . Notably, totarol concentrations peak in heartwood after 150 years of growth, making sustainable extraction practices essential .

Biological Activities and Mechanisms of Action

Antimicrobial Activity

Totarol exhibits bactericidal effects against Gram-positive pathogens, including Staphylococcus aureus, Bacillus subtilis, and Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 2 μM . Its activity against methicillin-resistant S. aureus (MRSA) is particularly notable, with studies showing a 50-fold reduction in oxacillin MIC when combined with totarol .

Table 2: Antimicrobial Efficacy of Totarol Against Select Pathogens

PathogenMIC Range (μg/ml)Mechanism of Action
Staphylococcus aureus2–4Membrane disruption, efflux inhibition
Bacillus subtilis2FtsZ protofilament inhibition
Mycobacterium tuberculosis4.29 μMGTPase suppression

Efflux Pump Inhibition

Totarol synergizes with antibiotics by inhibiting the NorA multidrug resistance (MDR) pump in S. aureus. At subinhibitory concentrations (15 μM), it reduces ethidium bromide efflux by 50%, enhancing the potency of tetracycline, norfloxacin, and erythromycin .

Antioxidant Properties

With an antioxidant capacity seven times greater than vitamin E, totarol scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation . This dual activity makes it valuable in skincare formulations targeting oxidative stress .

Anti-Inflammatory Effects

Extraction and Sustainable Production

Modern extraction employs supercritical CO2_2 at 150–300 bar and 60°C, yielding a solvent-free product with >95% purity . This method avoids traditional solvents like ethanol, aligning with organic certification standards (BioGro, NATRUE) .

Table 3: Supercritical CO2_2 Extraction Parameters

ParameterOptimal Range
Pressure150–300 bar
Temperature60°C (333 K)
CO2_2 Flow Rate8347 kg CO2_2/335 kg wood
Yield10.05 kg extract/3108 kg wood

Sustainability is prioritized through the use of fallen trees and sawmill waste, ensuring minimal ecological impact .

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